6-amino-8-(pyridin-4-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-amino-8-(pyridin-4-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile: is a heterocyclic compound with an intriguing structure. Let’s break it down:
6-amino: Indicates the presence of an amino group (NH₂) at the 6th position.
8-(pyridin-4-yl): The pyridin-4-yl group is attached at the 8th position.
8H-[1,3]dioxolo[4,5-g]chromene: This part of the name describes the fused ring system, which includes a chromene ring fused with a dioxolo ring.
7-carbonitrile: The carbonitrile (CN) group is located at the 7th position.
Preparation Methods
Synthetic Routes:: One synthetic approach involves the basic alumina-catalyzed synthesis of 6-amino-8-aryl-7-cyano-8H-[1,3]dioxolo[4,5-g]chromenes . These compounds are obtained in high-to-excellent yields .
Reaction Conditions:: The specific reaction conditions for this synthesis may vary, but the use of alumina as a catalyst is a key feature.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to explore efficient and scalable routes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxygenated derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substitution reactions at different positions are possible.
Alumina: Used as a catalyst in the synthesis.
Nitriles: Involved in the carbonitrile group formation.
Amines: Essential for introducing the amino group.
Major Products:: The major products depend on the specific reaction conditions and substituents. Further research is needed to explore the full scope of products.
Scientific Research Applications
Chemistry::
Building Blocks: The compound serves as a valuable building block for designing novel heterocyclic structures.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Antiviral Activity: Some indole derivatives exhibit antiviral properties .
Anti-Inflammatory: Related compounds have shown anti-inflammatory effects .
Pharmaceuticals: The compound’s unique structure may inspire new drug candidates.
Materials Science: Its aromatic nature makes it interesting for material applications.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, the uniqueness of this compound lies in its fused chromene-dioxolo ring system, which sets it apart from other indole derivatives.
Properties
Molecular Formula |
C16H11N3O3 |
---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
6-amino-8-pyridin-4-yl-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C16H11N3O3/c17-7-11-15(9-1-3-19-4-2-9)10-5-13-14(21-8-20-13)6-12(10)22-16(11)18/h1-6,15H,8,18H2 |
InChI Key |
JYKWSYWIIGVVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=NC=C4 |
Origin of Product |
United States |
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